(2-Methylbenzo[D]thiazol-6-YL)methanol
Overview
Description
Research on benzothiazole derivatives, such as "(2-Methylbenzo[D]thiazol-6-YL)methanol," often focuses on their synthesis, molecular structure, and potential applications due to their versatile chemical properties. These compounds are known for their role in various fields, including medicinal chemistry, catalysis, and materials science.
Synthesis Analysis
The synthesis of benzothiazole derivatives can involve various methodologies, including condensation reactions and catalytic processes. For instance, the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol led to the formation of a complex ligand, showcasing a typical synthetic approach involving benzothiazole units (Ghorbanloo & Alamooti, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically characterized using spectroscopic methods. For example, studies involving spectroscopic analysis of similar compounds in different solvents reveal insights into molecular aggregation and interactions, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Matwijczuk et al., 2016).
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, offering diverse reactivity profiles. For example, N-methylation of amines using methanol as a source indicates the reactivity of similar compounds in substitution reactions and their potential use in synthetic chemistry (Sarki et al., 2021).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and crystal structure analysis of related compounds provide valuable information on their physical characteristics (Wang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding benzothiazole derivatives. Research on the alkylation and oxidation of similar compounds sheds light on their chemical behavior and potential applications in organic synthesis (Ohkata et al., 1985).
Scientific Research Applications
Benzothiazole derivatives, including (2-Methylbenzo[D]thiazol-6-yl)methanol, play a significant role in various fields due to their unique chemical properties and biological activities. The thiazole ring, a core structure in these compounds, is integral to many natural and synthetic bioactive molecules. Research on benzothiazole derivatives has demonstrated a wide range of pharmacological activities, such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These activities are attributed to the structural variations and substitutions on the benzothiazole scaffold, particularly at the C-2 carbon atom and C-6, highlighting the importance of these compounds in medicinal chemistry (Bhat & Belagali, 2020).
Energy and Environmental Applications
The synthesis and decomposition reactions of methanol, including its derivatives, have been extensively studied for their potential in energy conservation and environmental protection. A notable application is the development of thermal energy transport systems utilizing methanol's synthesis and decomposition reactions to recover wasted or unused discharged heat from industrial sources. This process involves the carbonylation of methanol to methyl formate, followed by the hydrogenolysis of the formate, showcasing the versatility of methanol and its derivatives in contributing to sustainable energy solutions (Qiusheng Liu et al., 2002).
Future Directions
Thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world of compounds . This highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .
properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABUKKLVPBEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301878 | |
Record name | 2-Methyl-6-benzothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzo[D]thiazol-6-YL)methanol | |
CAS RN |
103440-65-9 | |
Record name | 2-Methyl-6-benzothiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-benzothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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